
2,2,8,8-Tetramethylcyclooctan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,8,8-Tetramethylcyclooctan-1-one is a cyclic ketone with the molecular formula C12H22O. This compound is characterized by its unique structure, which includes a cyclooctane ring substituted with four methyl groups at the 2 and 8 positions and a ketone functional group at the 1 position. It is a colorless to pale yellow liquid with a distinct odor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,8,8-Tetramethylcyclooctan-1-one typically involves the cyclization of suitable precursors under controlled conditions. One common method is the cyclization of 2,2,8,8-tetramethyl-1,8-octanediol using an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as the preparation of the starting materials, cyclization under optimized conditions, and purification using advanced separation techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 2,2,8,8-Tetramethylcyclooctan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of 2,2,8,8-tetramethylcyclooctanol.
Substitution: Formation of halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
2,2,8,8-Tetramethylcyclooctan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,2,8,8-Tetramethylcyclooctan-1-one involves its interaction with specific molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce various products. The methyl groups can influence the compound’s reactivity and stability, affecting its overall behavior in chemical and biological systems.
Comparación Con Compuestos Similares
2,2,6,6-Tetramethylcyclohexanone: A cyclic ketone with a similar structure but a smaller ring size.
2,2,4,4-Tetramethylcyclobutanone: Another cyclic ketone with an even smaller ring size.
2,2,6,6-Tetramethylpiperidin-4-one: A cyclic ketone with a nitrogen atom in the ring.
Comparison: 2,2,8,8-Tetramethylcyclooctan-1-one is unique due to its larger ring size, which can influence its chemical reactivity and physical properties. The presence of four methyl groups provides steric hindrance, affecting its interactions with other molecules and its overall stability. Compared to smaller cyclic ketones, it may exhibit different reactivity patterns and applications in various fields.
Propiedades
Número CAS |
64342-80-9 |
|---|---|
Fórmula molecular |
C12H22O |
Peso molecular |
182.30 g/mol |
Nombre IUPAC |
2,2,8,8-tetramethylcyclooctan-1-one |
InChI |
InChI=1S/C12H22O/c1-11(2)8-6-5-7-9-12(3,4)10(11)13/h5-9H2,1-4H3 |
Clave InChI |
GLZAAVYEORGVOH-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCCCC(C1=O)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


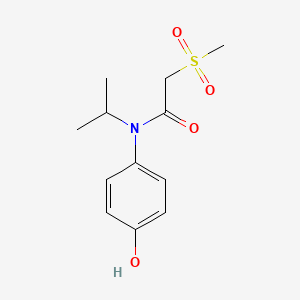

![(3aS,6aS)-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-ol;acetic acid](/img/structure/B14506322.png)
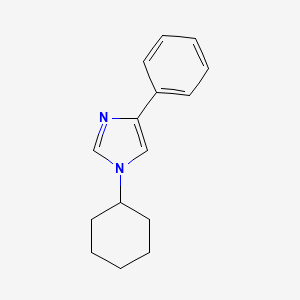
![2-[3-Oxo-3-(2-oxocyclohexyl)propyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14506330.png)

![4-[(4'-Octyl[1,1'-biphenyl]-4-yl)ethynyl]benzonitrile](/img/structure/B14506341.png)
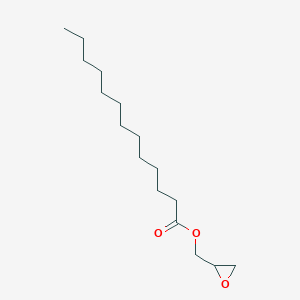

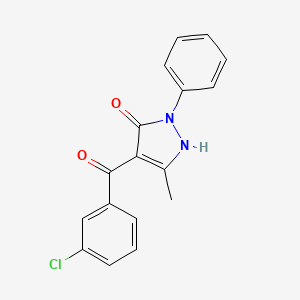
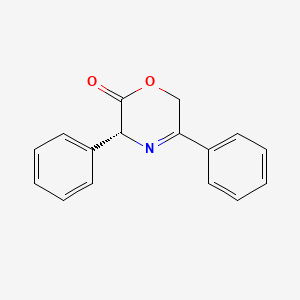

![N,N'-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine]](/img/structure/B14506394.png)
![N,N-Diethyl-2-[(isoquinolin-1-yl)oxy]propanamide](/img/structure/B14506404.png)
